EPIISOPILOTURIN

Übersicht

Beschreibung

Epiisopiloturine Description

Epiisopiloturine (EPI) is an imidazole alkaloid primarily isolated from the leaves of Pilocarpus microphyllus, a plant native to Brazil. It has garnered attention due to its various pharmacological properties, including anti-inflammatory, antinociceptive, and antischistosomal activities. EPI has been shown to protect against gastrointestinal damage induced by naproxen in rats and has demonstrated protective effects in models of Crohn's disease and intestinal mucositis. Its ability to inhibit egg laying in Schistosoma mansoni suggests potential as an alternative treatment for schistosomiasis, especially given the limited treatment options currently available [

Wissenschaftliche Forschungsanwendungen

Behandlung von vernachlässigten Tropenkrankheiten

Epiisopiloturin (EPI) hat vielversprechende Aktivität gegen vernachlässigte Krankheiten wie Schistosomiasis und Leishmaniose gezeigt. Diese Krankheiten, die in tropischen Regionen weit verbreitet sind, haben begrenzte Behandlungsmöglichkeiten. EPI, das aus Rückständen der Pilocarpinproduktion gewonnen wird, bietet eine neue Möglichkeit für therapeutische Interventionen .

Entwicklung der pharmazeutischen Formulierung

Die Verträglichkeit von EPI mit pharmazeutischen Hilfsstoffen wie Stärke, Lactose und mikrokristalliner Cellulose wurde untersucht. Diese Verträglichkeit ist entscheidend für die Entwicklung fester pharmazeutischer Formen, was möglicherweise zur Herstellung von Tabletten oder Kapseln für eine einfachere Verabreichung führt .

Entzündungshemmende Anwendungen

Forschungen zeigen, dass EPI die intestinale Mucositis reduzieren kann, eine Entzündung der Schleimhaut, die häufig durch Chemotherapie verursacht wird. Die entzündungshemmenden Eigenschaften von EPI hängen mit der Hemmung des Cyclooxygenase-2 (COX-2)-Signalwegs zusammen, der eine wichtige Rolle bei Entzündungsprozessen spielt .

Antioxidative Eigenschaften

EPI hat antioxidative Aktivitäten gezeigt, die bei der Bekämpfung von oxidativem Stress von Vorteil sind. Oxidativer Stress ist an verschiedenen Krankheiten beteiligt, darunter neurodegenerative Erkrankungen und Krebs. Die Fähigkeit von EPI, freie Radikale zu fangen, könnte bei der Behandlung dieser Erkrankungen genutzt werden .

Chemotherapie-Adjunkt

Im Zusammenhang mit der Chemotherapie, insbesondere Behandlungen mit 5-Fluorouracil, hat EPI gezeigt, dass es das Potenzial hat, die mit der Therapie verbundenen Nebenwirkungen zu reduzieren. Durch die Minderung der intestinalen Mucositis könnte EPI die Lebensqualität der Patienten und die Einhaltung der Behandlung verbessern .

Nanopharmazeutische Abgabesysteme

EPI wurde als Kandidat für die nanopharmazeutische Abgabe über Liposomen untersucht. Liposomen können die Löslichkeit und Bioverfügbarkeit von Verbindungen wie EPI verbessern, wodurch sie bei der gezielten Behandlung von Krankheitsherden effektiver werden .

Thermische Stabilität für die Arzneimittelformulierung

Die thermische Analyse von EPI zeigt seine Stabilität, die für die Entwicklung stabiler Arzneimittelformulierungen unerlässlich ist. Das Verständnis seines Schmelzbereichs und seiner Zerfallstemperatur hilft bei der Gestaltung von Lager- und Handhabungsprotokollen für pharmazeutische Produkte .

Potenzielle wirtschaftliche Auswirkungen

Als Nebenprodukt der Pilocarpin-Isolierung stellt EPI eine kostengünstige Ressource dar. Seine Verwendung in Pharmazeutika könnte erhebliche wirtschaftliche Auswirkungen haben, insbesondere in Regionen, in denen Pilocarpin in großen Mengen produziert wird .

Wirkmechanismus

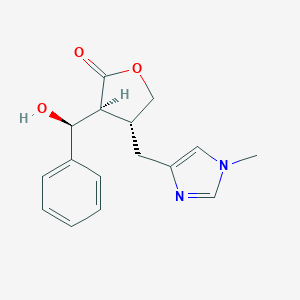

Epiisopiloturine (EPI), also known as (3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one, is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus . This compound has shown promising activity against several diseases and conditions .

Target of Action

EPI primarily targets the Cyclooxygenase-2 (COX-2) pathway and TLR4/NF-κB-MAPK signaling pathway in cells. COX-2 is an enzyme involved in inflammation, and TLR4/NF-κB-MAPK is a signaling pathway that plays a crucial role in the immune response .

Mode of Action

EPI interacts with its targets by inhibiting their activity. It reduces inflammation indicators and oxidative stress, thus presenting anti-inflammatory action . In the TLR4/NF-κB-MAPK signaling pathway, EPI inhibits the expression of TLR4 and the phosphorylation of NF-κB p65 and MAPKs (JNK and ERK1/2) .

Biochemical Pathways

EPI affects the COX-2 pathway and the TLR4/NF-κB-MAPK signaling pathway . By inhibiting these pathways, EPI reduces the production of pro-inflammatory mediators such as IL-1β, TNF-α, and COX-2 . This leads to a decrease in inflammation and oxidative stress .

Pharmacokinetics

Research has shown that a self-nanoemulsifying drug-delivery system (snedds) can enhance epi’s bioavailability after oral administration . This suggests that EPI’s ADME properties and bioavailability can be improved with appropriate drug delivery systems .

Result of Action

EPI’s action results in a reduction of inflammation and oxidative stress . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine . In the context of neuroinflammation, EPI reduces the production of pro-inflammatory cytokines IL-6 and TNF- α .

Action Environment

The action of EPI can be influenced by various environmental factors. For instance, the use of a self-nanoemulsifying drug-delivery system (SNEDDS) can enhance EPI’s bioavailability and improve its in vivo antischistosomal activity . .

Zukünftige Richtungen

EPI has shown promising results in reducing inflammation and oxidative stress . It also preserved the number of circulating leukocytes, contributed to the recovery of the tissue architecture, and restored the number of goblet cells in the small intestine . These findings suggest that EPI could be a potential candidate for future research in the development of treatments for various diseases .

Eigenschaften

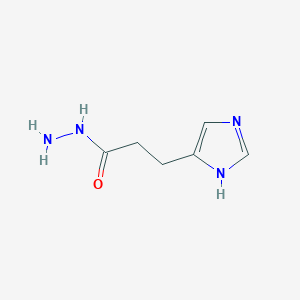

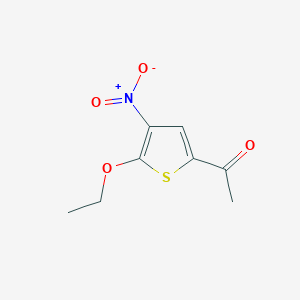

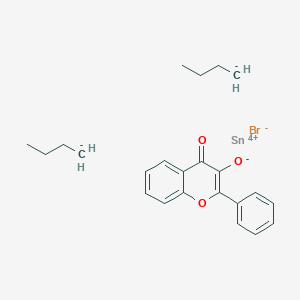

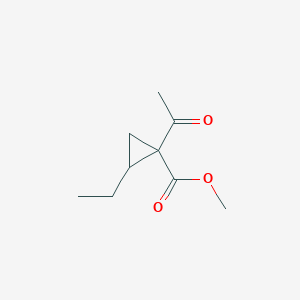

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

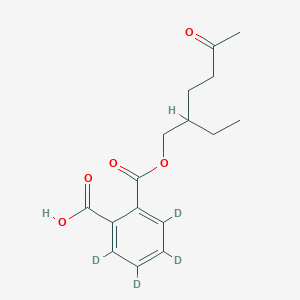

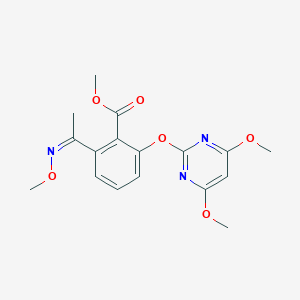

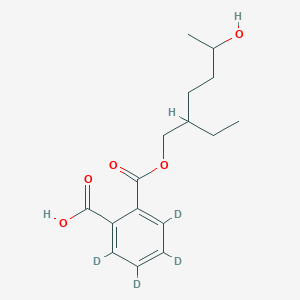

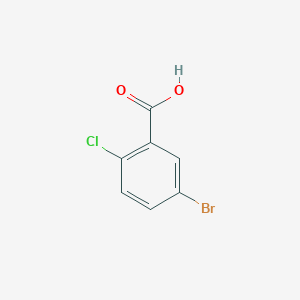

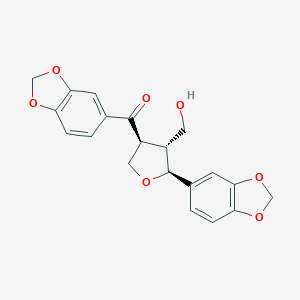

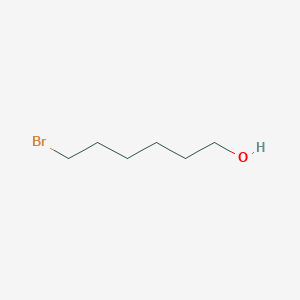

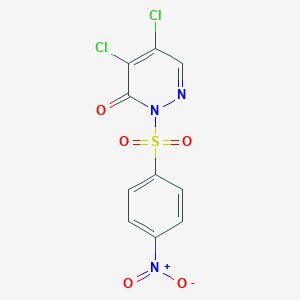

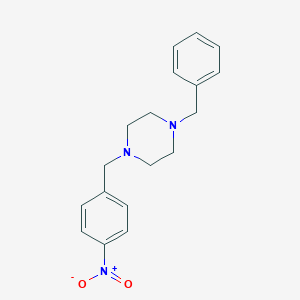

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.